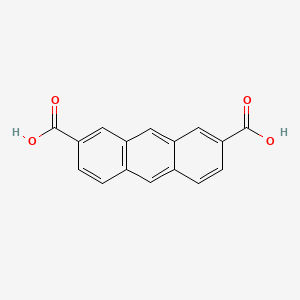
trans-2-Hydroxymethyl-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Hydroxymethyl-cyclopropanecarboxylic acid: is a cyclopropane derivative with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group in a trans configuration. It is a light yellow solid at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropanation: The synthesis of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid typically begins with the cyclopropanation of an appropriate alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Hydroxymethylation: The cyclopropane intermediate is then subjected to hydroxymethylation, often using formaldehyde in the presence of a base.
Carboxylation: Finally, the hydroxymethylated cyclopropane is carboxylated using carbon dioxide under basic conditions to yield the desired product.
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: trans-2-Hydroxymethyl-cyclopropanecarboxylic acid can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also be reduced, converting the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is trans-2-carboxy-cyclopropanecarboxylic acid.
Reduction: The major product is trans-2-hydroxymethyl-cyclopropanol.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Biology
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies .
Medicine
Industry
Mecanismo De Acción
The mechanism of action of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects .
Comparación Con Compuestos Similares
Similar Compounds
cis-2-Hydroxymethyl-cyclopropanecarboxylic acid: Differing only in the configuration of the substituents on the cyclopropane ring.
trans-2-Methyl-cyclopropanecarboxylic acid: Lacks the hydroxymethyl group.
trans-2-Hydroxymethyl-cyclopropanol: Lacks the carboxylic acid group.
Uniqueness
Propiedades
IUPAC Name |
(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVPAQOZSDOZ-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B8185393.png)




![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)

![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)




